molecular formula C6H3BrClN3 B6163139 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 2090743-43-2

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B6163139
CAS No.: 2090743-43-2
M. Wt: 232.5
InChI Key:
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Description

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a member of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-bromo-2,5-diketopyrrole with 3-chloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential in the development of pharmaceuticals, particularly as kinase inhibitors and antimicrobial agents. Its ability to interact with various biological targets makes it a valuable scaffold in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications. Its derivatives can enhance the properties of polymers and other materials .

Comparison with Similar Compounds

Uniqueness: Compared to these similar compounds, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine offers a distinct combination of bromine and chlorine substitutions on the pyrrolopyridazine scaffold. This unique substitution pattern can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2090743-43-2

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

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